molecular formula C7H18ClN B1435824 3,3-Dimethylpentan-1-amine hydrochloride CAS No. 89979-66-8

3,3-Dimethylpentan-1-amine hydrochloride

Cat. No.: B1435824
CAS No.: 89979-66-8
M. Wt: 151.68 g/mol
InChI Key: QAFZQTIWUWAHMH-UHFFFAOYSA-N
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Description

3,3-Dimethylpentan-1-amine hydrochloride is a chemical compound with the molecular formula C7H18ClN and a molecular weight of 151.68 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylpentan-1-amine hydrochloride typically involves the reaction of 3,3-dimethylpentan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

3,3-Dimethylpentan-1-amine+HCl3,3-Dimethylpentan-1-amine hydrochloride\text{3,3-Dimethylpentan-1-amine} + \text{HCl} \rightarrow \text{this compound} 3,3-Dimethylpentan-1-amine+HCl→3,3-Dimethylpentan-1-amine hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

3,3-Dimethylpentan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethylpentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpentane: A hydrocarbon with a similar structure but lacking the amine group.

    3,3-Dimethylpentan-1-ol: An alcohol derivative with a hydroxyl group instead of an amine group.

    3,3-Dimethylpentan-1-amine: The parent amine compound without the hydrochloride salt.

Uniqueness

3,3-Dimethylpentan-1-amine hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in research and industry. Its hydrochloride form enhances its solubility and stability, making it more versatile compared to its parent amine .

Properties

IUPAC Name

3,3-dimethylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-7(2,3)5-6-8;/h4-6,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFZQTIWUWAHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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